molecular formula C5H5BrCl2N2 B3033641 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole CAS No. 1098340-25-0

1-(2-bromoethyl)-4,5-dichloro-1H-imidazole

Cat. No.: B3033641
CAS No.: 1098340-25-0
M. Wt: 243.91 g/mol
InChI Key: WGTBKHPUGKXXTE-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a 2-bromoethyl group and two chlorine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole typically involves the reaction of 4,5-dichloroimidazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the imidazole nitrogen, forming the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4,5-dichloro-1H-imidazole involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of normal cellular functions. This compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)-4,5-dichloro-1H-imidazole is unique due to the presence of both bromoethyl and dichloro substituents, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-(2-bromoethyl)-4,5-dichloroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrCl2N2/c6-1-2-10-3-9-4(7)5(10)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTBKHPUGKXXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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